

Application Notes and Protocols for Lycoramine Hydrobromide

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Compound of Interest

Compound Name: *Lycoramine hydrobromide*

Cat. No.: *B1675739*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of **Lycoramine hydrobromide** in various buffer systems. The information is intended to guide researchers in designing and executing robust experiments for pre-formulation and formulation development studies.

Physicochemical Properties of Lycoramine Hydrobromide

Lycoramine hydrobromide is a dihydro-derivative of galanthamine, an alkaloid isolated from plants of the Amaryllidaceae family.^[1] It is a potent inhibitor of the enzyme acetylcholinesterase (AChE). The hydrobromide salt of Lycoramine is generally a white to off-white crystalline powder.

Table 1: Physicochemical Properties of Lycoramine and Related Compounds

Property	Value	Compound
Molecular Formula	C ₁₇ H ₂₄ BrNO ₃	Lycoramine Hydrobromide
Molecular Weight	370.28 g/mol	Lycoramine Hydrobromide
pKa (estimated)	~8.3	Lycoramine
Solubility (Water)	Freely Soluble	Lycoramine
Solubility (DMSO)	100 mg/mL	Lycoramine
Storage (Solid)	-20°C	Lycoramine Hydrobromide
Storage (in Solvent)	-80°C	Lycoramine Hydrobromide

Note: The pKa of Lycoramine is estimated based on the pKa of the structurally similar compound galanthamine, which is 8.32.[\[2\]](#)

Solubility of Lycoramine Hydrobromide in Different pH Buffers

Understanding the solubility of **Lycoramine hydrobromide** across a physiologically relevant pH range is critical for developing oral and parenteral dosage forms. As a basic compound (estimated pKa ~8.3), its solubility is expected to be pH-dependent, with higher solubility at acidic pH where the molecule is protonated.

Protocol: Equilibrium Solubility Measurement

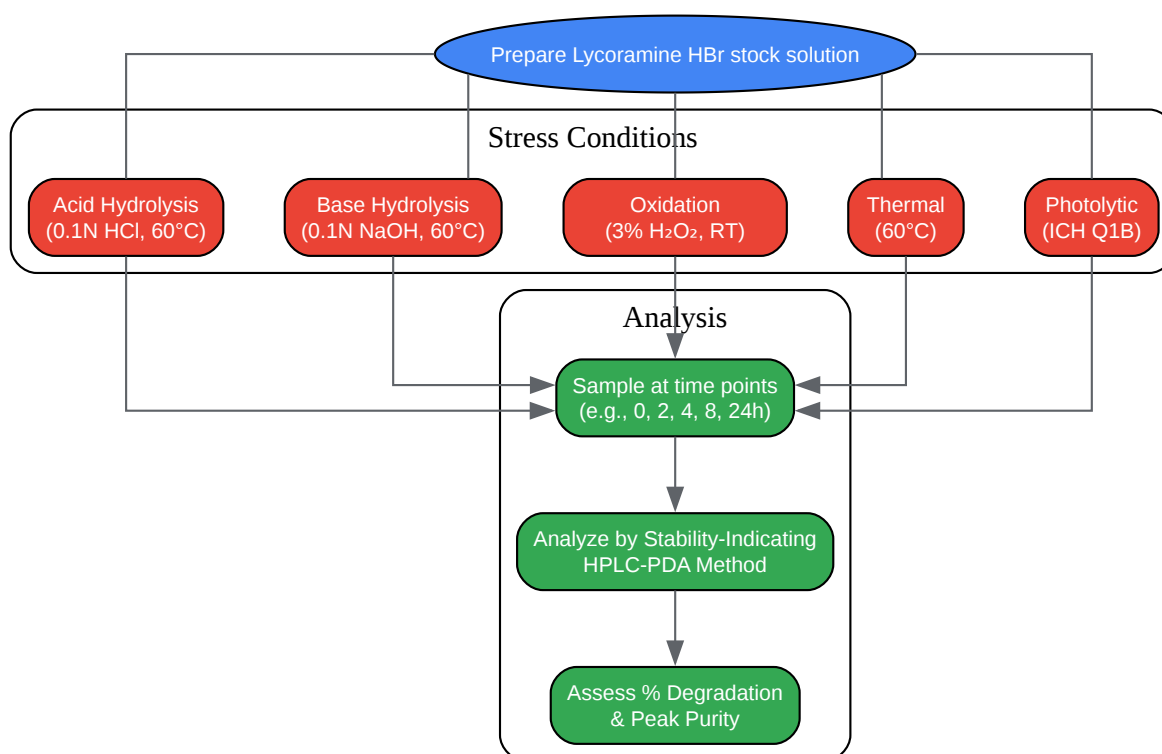
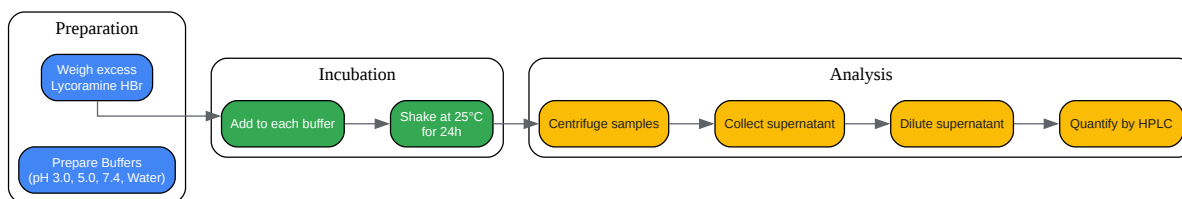
This protocol describes the determination of the equilibrium solubility of **Lycoramine hydrobromide** in various pH buffers using the shake-flask method.

Materials:

- **Lycoramine hydrobromide**
- Phosphate buffered saline (PBS), pH 7.4
- Citrate buffer, pH 3.0

- Acetate buffer, pH 5.0
- Purified water
- Orbital shaker/incubator
- Centrifuge
- HPLC system with UV detector
- Calibrated pH meter

Workflow for Solubility Determination:



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References

- 1. tandfonline.com [tandfonline.com]
- 2. (-)-Galantamine | C₁₇H₂₁NO₃ | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
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